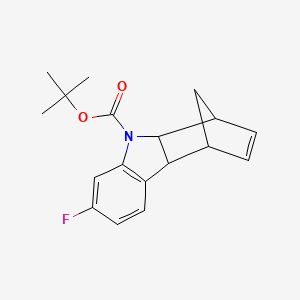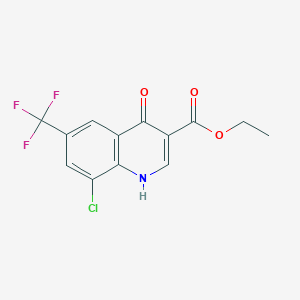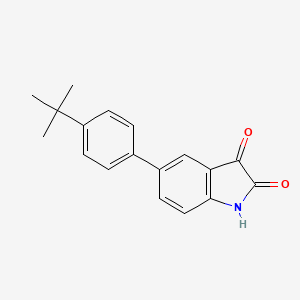
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butylphenyl group attached to the indole core, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and indole-2,3-dione.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the 4-tert-butylphenyl group to the indole core.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitronium ions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Material Science: The compound’s unique properties make it suitable for use in advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups, used in organic synthesis.
1H-[1,2,4]triazino[5,6-b]indole: Known for its biological activities, including antimalarial and antidepressant properties.
Uniqueness
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione stands out due to its specific indole core structure combined with the tert-butylphenyl group, which can enhance its stability and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
5-(4-tert-butylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(20)17(21)19-15/h4-10H,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
IJMMTTYAKBNDHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
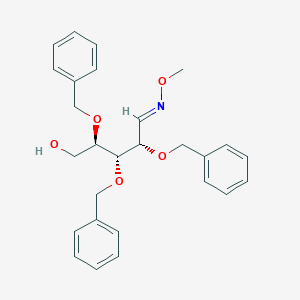
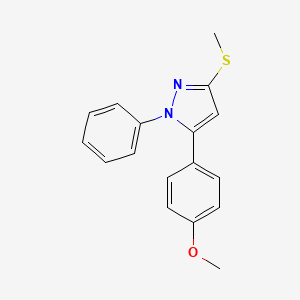
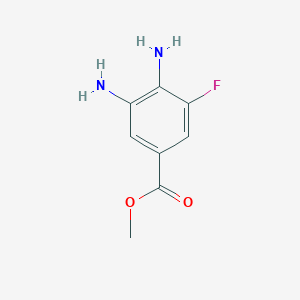

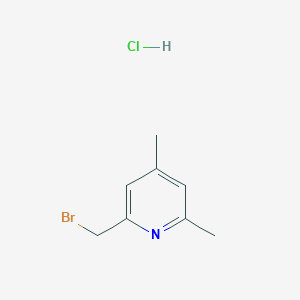
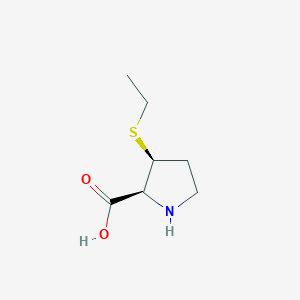
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
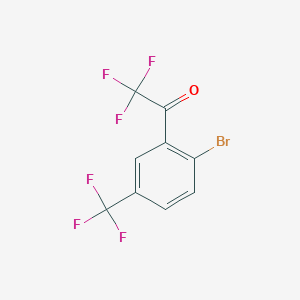
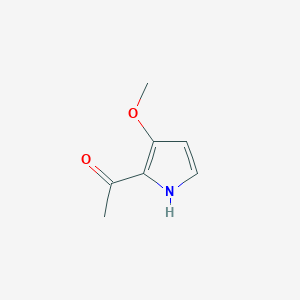
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
